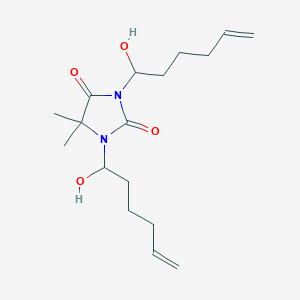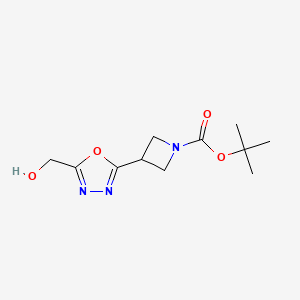
3-Bromo-2-decalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-decalone is an organic compound belonging to the class of alpha-bromo ketones It is characterized by a bromine atom attached to the second carbon of the decalone ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-2-decalone can be synthesized through the alpha-bromination of 2-decalone. The reaction typically involves the use of bromine in an acidic medium, such as acetic acid. The process proceeds via the formation of an enol intermediate, which then reacts with bromine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen bromide, forming an alpha, beta-unsaturated ketone.
Reduction Reactions: The compound can be reduced to 2-decalone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Bromine in Acetic Acid: For bromination.
Sodium Hydroxide or Potassium Hydroxide: For nucleophilic substitution.
Lithium Aluminum Hydride: For reduction.
Major Products Formed:
Alpha, Beta-Unsaturated Ketones: Formed through elimination reactions.
Substituted Decalones: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
3-Bromo-2-decalone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The primary mechanism of action for 3-Bromo-2-decalone involves its reactivity as an alpha-bromo ketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The formation of enol intermediates plays a crucial role in these processes .
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylcyclohexanone: Another alpha-bromo ketone with similar reactivity.
2-Bromo-2-methylpropane: Known for its use in elimination reactions to form alkenes.
Uniqueness: 3-Bromo-2-decalone is unique due to its decalone ring system, which imparts distinct steric and electronic properties compared to other alpha-bromo ketones. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
5710-07-6 |
|---|---|
Formule moléculaire |
C10H15BrO |
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
3-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H15BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-9H,1-6H2 |
Clé InChI |
UHWFJMIIIQHSRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(=O)C(CC2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)
![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)

![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)

![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)

![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
